molecular formula C9H7FO4 B12051445 3-Acetoxy-4-fluorobenzoic acid

3-Acetoxy-4-fluorobenzoic acid

Cat. No.: B12051445
M. Wt: 198.15 g/mol
InChI Key: VQMWRZKDSKMABY-UHFFFAOYSA-N
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Description

3-Acetoxy-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by an acetoxy group (-OAc) at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The acetoxy substituent enhances lipophilicity compared to hydroxylated analogs, while the fluorine atom introduces electron-withdrawing effects, influencing acidity and reactivity. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where fluorination and esterification are common strategies to modulate bioavailability and metabolic stability .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-acetyloxy-4-fluorobenzoic acid

InChI

InChI=1S/C9H7FO4/c1-5(11)14-8-4-6(9(12)13)2-3-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

VQMWRZKDSKMABY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4-fluorobenzoic acid typically involves the acetylation of 4-fluorobenzoic acid. One common method includes the reaction of 4-fluorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of 3-Acetoxy-4-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and acetic acid.

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 4-Fluorobenzoic acid and acetic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 3-Acetoxy-4-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of 3-Acetoxy-4-fluorobenzoic acid are investigated for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, 3-Acetoxy-4-fluorobenzoic acid is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The acetoxy group can be hydrolyzed, releasing acetic acid and the active fluorobenzoic acid moiety, which can then exert its effects on molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physical Properties

The table below compares 3-acetoxy-4-fluorobenzoic acid with key analogs, focusing on substituent configurations and inferred properties based on chemical principles and sourcing

Compound Name Substituents Key Properties Applications
3-Acetoxy-4-fluorobenzoic acid 3-OAc, 4-F High lipophilicity (due to OAc); moderate acidity (pKa ~2.5–3.5*) Synthetic intermediate, pharmaceutical research
4-Fluorobenzoic acid 4-F Higher water solubility; pKa ~2.8–3.1 (fluorine enhances acidity) Bacteriology studies, corrosion inhibition
3-Fluoro-4-methoxybenzoic acid 3-F, 4-OMe Reduced acidity (methoxy is electron-donating); improved thermal stability Organic synthesis, material science
3,4-Dihydroxybenzoic acid 3-OH, 4-OH Strong hydrogen bonding; pKa₁ ~4.5, pKa₂ ~9.5 (dual acidic protons) Antioxidant research, food additives
Caffeic acid 3,4-diOH, acrylic chain Conjugated double bond enhances UV absorption; antimicrobial activity Cosmetics, supplements, pharmacological studies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Acetoxy-4-fluorobenzoic acid to improve yield and purity?

  • Methodological Answer : Reaction conditions such as temperature, solvent polarity, and catalyst selection should be systematically varied. For example, acetylation of 4-fluorobenzoic acid derivatives (e.g., using acetic anhydride) can be monitored via thin-layer chromatography (TLC) to track intermediate formation. Purification via recrystallization or column chromatography (e.g., LiChrosorb® RP-8 columns) is critical for isolating high-purity products . Parallel small-scale reactions under controlled conditions (e.g., 45°C for 1–2 hours) can help identify optimal parameters .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 3-Acetoxy-4-fluorobenzoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm regioselective acetylation and fluorine substitution. Compare chemical shifts with analogous compounds (e.g., 3-fluoro-4-methoxyphenylacetic acid, δ ~3.86 ppm for methoxy groups) .
  • HPLC : Employ reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) to assess purity and resolve co-eluting byproducts. Mobile phases with acetonitrile/water gradients are effective .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of 3-Acetoxy-4-fluorobenzoic acid derivatives?

  • Methodological Answer : Use SHELX software for refinement, particularly SHELXL for small-molecule crystallography. Discrepancies in thermal parameters or occupancy rates may arise from disordered acetoxy groups; apply restraints or constraints during refinement. WinGX can assist in visualizing electron density maps to validate atomic positions . For twinned crystals, SHELXL’s twin refinement tools are essential .

Q. What strategies are effective for studying the reaction mechanisms involving 3-Acetoxy-4-fluorobenzoic acid in nucleophilic acyl substitution?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D2_2O) to probe rate-determining steps.
  • Computational Modeling : Density functional theory (DFT) can simulate transition states and identify electronic effects of the fluorine substituent on reactivity .
  • Trapping Intermediates : Use quench experiments with nucleophiles (e.g., amines) to isolate intermediates for structural analysis .

Q. How should researchers handle hazardous intermediates generated during the synthesis of 3-Acetoxy-4-fluorobenzoic acid?

  • Methodological Answer :

  • Safety Protocols : Wear PPE (gloves, goggles, lab coats) and work in fume hoods. For volatile byproducts (e.g., acetic anhydride vapors), use scrubbers or activated carbon filters .
  • Waste Management : Segregate halogenated waste (e.g., fluorinated byproducts) and dispose via certified hazardous waste contractors .

Data Analysis & Validation

Q. How can researchers validate the reproducibility of synthetic procedures for 3-Acetoxy-4-fluorobenzoic acid across different laboratories?

  • Methodological Answer :

  • Round-Robin Testing : Share standardized protocols (e.g., reaction times, purification steps) with collaborating labs to compare yields and purity.
  • Statistical Analysis : Use ANOVA to assess variability in yield data. Outliers may indicate sensitivity to ambient humidity or reagent batch differences .

Q. What analytical approaches address conflicting solubility data for 3-Acetoxy-4-fluorobenzoic acid in polar vs. non-polar solvents?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in solvent mixtures (e.g., ethanol/water gradients) using UV-Vis spectroscopy.
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents, leveraging databases like PubChem .

Structural & Functional Insights

Q. How does the fluorine substituent influence the electronic properties of 3-Acetoxy-4-fluorobenzoic acid in comparison to non-fluorinated analogs?

  • Methodological Answer :

  • Electron Withdrawing Effect : Fluorine increases the acidity of the carboxylic acid group (pKa reduction). Titration experiments (pH-metric) can quantify this effect .
  • X-ray Crystallography : Compare bond lengths and angles (e.g., C-F vs. C-H) to assess steric and electronic impacts .

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